molecular formula C13H17N5 B5844939 2-amino-1-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethyl-1H-pyrrol-3-yl cyanide

2-amino-1-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethyl-1H-pyrrol-3-yl cyanide

Cat. No.: B5844939
M. Wt: 243.31 g/mol
InChI Key: MMYQRTKHSDSNRR-UHFFFAOYSA-N
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Description

2-amino-1-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethyl-1H-pyrrol-3-yl cyanide is a complex organic compound that features both imidazole and pyrrole moieties. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethyl-1H-pyrrol-3-yl cyanide typically involves multi-step organic reactions. One common approach is the condensation of 3-(1H-imidazol-1-yl)propylamine with a suitable pyrrole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-amino-1-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethyl-1H-pyrrol-3-yl cyanide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

2-amino-1-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethyl-1H-pyrrol-3-yl cyanide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-1-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethyl-1H-pyrrol-3-yl cyanide involves its interaction with specific molecular targets. The imidazole ring can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The compound may also interact with cellular receptors, influencing various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-amino-1-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethyl-1H-pyrrol-3-yl cyanide apart is its combined imidazole and pyrrole moieties, which confer unique chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications .

Properties

IUPAC Name

2-amino-1-(3-imidazol-1-ylpropyl)-4,5-dimethylpyrrole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5/c1-10-11(2)18(13(15)12(10)8-14)6-3-5-17-7-4-16-9-17/h4,7,9H,3,5-6,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMYQRTKHSDSNRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1C#N)N)CCCN2C=CN=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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